

# (1S)-(+)-Neomenthyl Acetate: A Technical Guide to Commercial Availability, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: (1S)-(+)-Neomenthyl acetate

Cat. No.: B1199892

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## Abstract

**(1S)-(+)-Neomenthyl acetate**, a chiral monoterpenoid ester, is a valuable building block in asymmetric synthesis and a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of its commercial availability, with a detailed comparison of suppliers and product specifications. Furthermore, it outlines a detailed experimental protocol for its enantioselective synthesis via lipase-catalyzed kinetic resolution of  $(\pm)$ -neomenthol. Finally, this guide explores the compound's potential antileishmanial activity, proposing a signaling pathway for its mechanism of action based on current research into related monoterpenes.

## Commercial Availability and Suppliers

**(1S)-(+)-Neomenthyl acetate** is commercially available from a range of chemical suppliers catering to research and development needs. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. Below is a summary of key suppliers and their typical product specifications.

Data Presentation: Commercial Availability of **(1S)-(+)-Neomenthyl Acetate**

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Assay	Optical Activity	Availability
Sigma-Aldrich	2552-91-2	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub>	198.30	≥99%	[α] <sub>D</sub> <sup>20</sup> +48°, c = 8 in benzene	In Stock
Santa Cruz Biotechnology	2552-91-2	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub>	198.30	Not specified	Not specified	In Stock
The Good Scents Company	2552-91-2	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub>	198.30	95.00 to 100.00%	Not specified	In Stock
ChemicalBook	2552-91-2	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub>	198.30	Varies by supplier	Varies by supplier	Multiple Suppliers
ATK CHEMICAL	2552-91-2	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub>	198.30	Not specified	Not specified	In Stock

Note: Purity and optical activity may vary by batch. It is recommended to request a certificate of analysis from the supplier for lot-specific data.

## Experimental Protocols

The following protocols provide a detailed methodology for the enantioselective synthesis of **(1S)-(+)-Neomenthyl acetate** and its subsequent analysis. The synthesis is based on the well-established method of lipase-catalyzed kinetic resolution, which offers high enantioselectivity under mild reaction conditions.

### Enantioselective Synthesis of **(1S)-(+)-Neomenthyl Acetate** via Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic  $(\pm)$ -neomenthol through acetylation, preferentially yielding **(1S)-(+)-Neomenthyl acetate**.

**Materials:**

- (±)-Neomenthol
- Immobilized Lipase (e.g., Novozym 435 - *Candida antarctica* Lipase B)
- Vinyl acetate
- Anhydrous hexane (or other suitable organic solvent like toluene or tert-butyl methyl ether)
- Molecular sieves (4 Å), activated
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

**Procedure:**

- To a flame-dried round-bottom flask, add (±)-neomenthol (1.0 eq) and anhydrous hexane.
- Add activated molecular sieves to the mixture to ensure anhydrous conditions.
- Add vinyl acetate (1.5 eq) to the solution.
- Equilibrate the reaction mixture to the desired temperature (e.g., 30-40 °C) with stirring.
- Add the immobilized lipase (e.g., 10-20% by weight of the substrate) to initiate the reaction.
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of both the product and the remaining unreacted alcohol.

- Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and dried for potential reuse.
- Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any acetic acid formed.
- Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture containing **(1S)-(+)-Neomenthyl acetate** and unreacted **(1R)-(-)-neomenthol**.
- Purify the crude mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the **(1S)-(+)-Neomenthyl acetate** from the unreacted alcohol.

## Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

- Purpose: To determine the purity of the synthesized **(1S)-(+)-Neomenthyl acetate** and to confirm its identity. A chiral column is necessary to resolve the enantiomers and determine the enantiomeric excess.
- Column: A chiral capillary column (e.g.,  $\beta$ -DEX or similar).
- Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
- Injector and Detector Temperature: Typically set around 250 °C.
- Carrier Gas: Helium.
- Expected Result: A single major peak for **(1S)-(+)-Neomenthyl acetate** with a retention time characteristic of the compound. The mass spectrum should show a molecular ion peak and fragmentation pattern consistent with the structure.

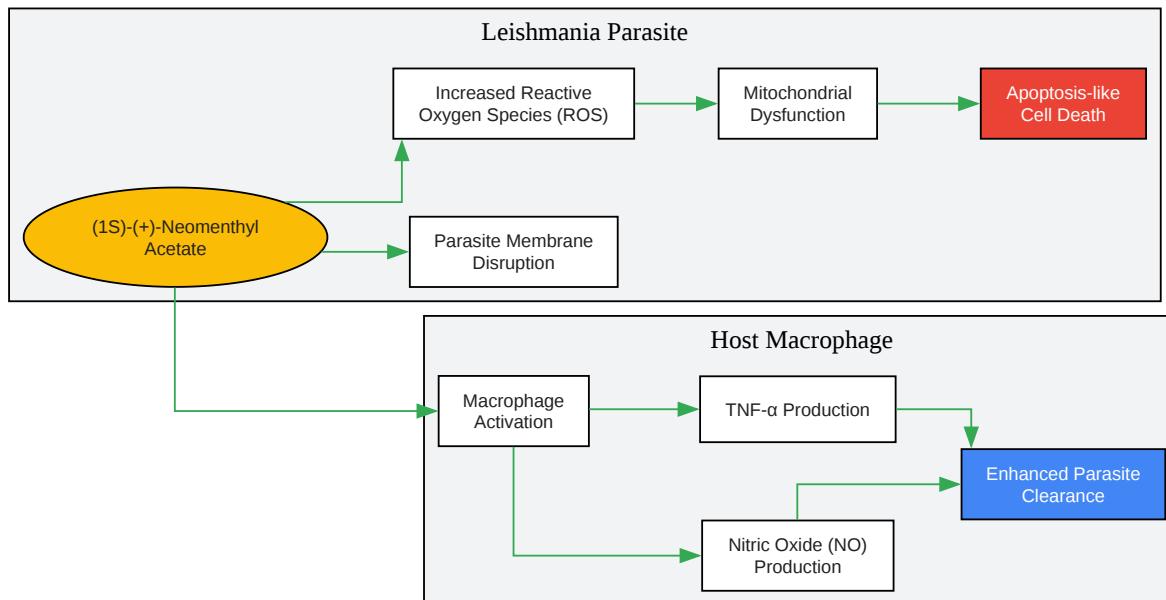
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure of the synthesized product.
- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ): Expect characteristic signals for the acetate methyl group (singlet around 2.0 ppm), the proton on the carbon bearing the acetate group (multiplet), and the protons of the cyclohexane ring and isopropyl group.
- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ): Expect characteristic signals for the carbonyl carbon of the acetate group (around 170 ppm), the carbon attached to the oxygen (around 75 ppm), and the carbons of the cyclohexane ring and isopropyl group. Spectral data can be compared with data available from sources like PubChem.[\[1\]](#)

## Proposed Signaling Pathway for Antileishmanial Activity

While direct studies on the signaling pathway of **(1S)-(+)-Neomenthyl acetate** are limited, research on other monoterpenes provides a strong basis for a proposed mechanism of action against *Leishmania* parasites. The antileishmanial activity is likely multifaceted, involving both direct effects on the parasite and modulation of the host's immune response.[\[2\]](#)[\[3\]](#)

## Proposed Mechanism of Action of Monoterpenes against *Leishmania*



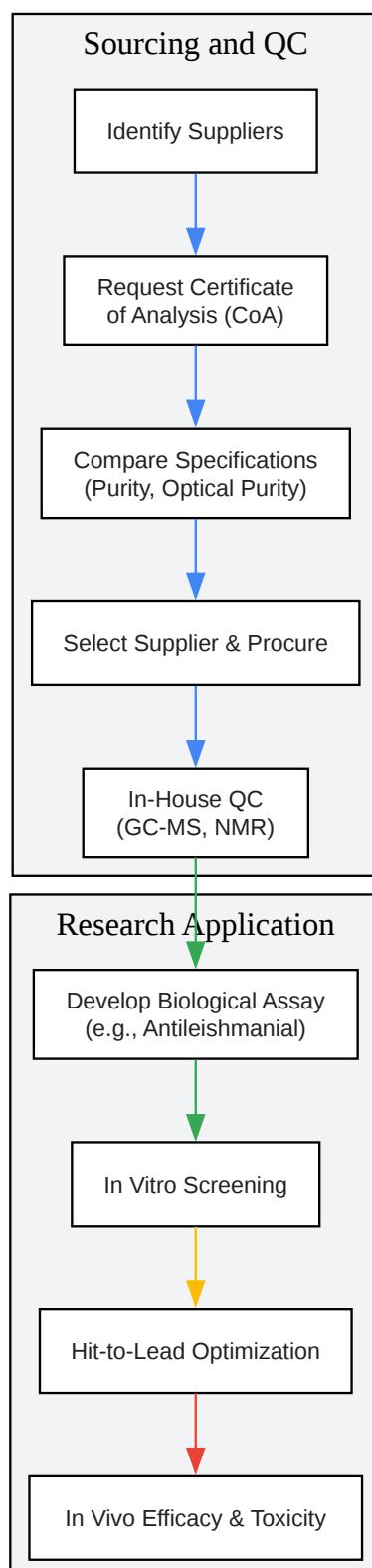
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Caption: Proposed dual mechanism of antileishmanial action.

The proposed pathway illustrates two main routes of action. Directly, **(1S)-(+)-Neomenthyl acetate**, like other monoterpenes, is hypothesized to disrupt the Leishmania parasite's cell membrane and induce oxidative stress through the generation of reactive oxygen species (ROS).<sup>[2][3]</sup> This leads to mitochondrial dysfunction and ultimately triggers an apoptosis-like cell death cascade in the parasite.<sup>[2]</sup> Indirectly, the compound may stimulate the host's immune response by activating macrophages.<sup>[4][5][6]</sup> Activated macrophages increase their production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF- $\alpha$ ), both of which are potent leishmanicidal molecules that contribute to enhanced parasite clearance.<sup>[4][5][6]</sup>

## Logical Workflow for Sourcing and Application

The following diagram outlines a logical workflow for researchers from sourcing **(1S)-(+)-Neomenthyl acetate** to its application in drug discovery research.



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Caption: Workflow for sourcing and research application.

This workflow emphasizes the importance of a systematic approach, starting with the careful selection of a commercial supplier based on documented quality parameters. In-house quality control is a critical step to verify the identity and purity of the starting material before committing to resource-intensive biological screening and lead optimization studies.

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- To cite this document: BenchChem. [(1S)-(+)-Neomenthyl Acetate: A Technical Guide to Commercial Availability, Synthesis, and Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199892#commercial-availability-and-suppliers-of-1s-neomenthyl-acetate>]

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